1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one
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Overview
Description
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl azide and propargyl ketone.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between 4-nitrophenyl azide and propargyl ketone. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the triazole ring.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include amino derivatives, substituted triazoles, and oxides.
Scientific Research Applications
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The nitrophenyl group and triazole ring are common motifs in many pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1-propanone: This compound lacks the triazole ring and has different chemical properties and reactivity.
1-(1-(4-Aminophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical behavior and biological activity.
1-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)propan-1-one:
The uniqueness of this compound lies in its combination of the nitrophenyl group and triazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring and a nitrophenyl substituent, both of which are known to influence biological interactions.
- Molecular Formula : C11H10N4O3
- Molecular Weight : 246.22 g/mol
- CAS Number : 13791616
- Structure : The compound features a triazole ring linked to a propanone moiety and a 4-nitrophenyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal growth and have been explored as antifungal agents.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 8 μg/mL |
This compound | Aspergillus niger | 16 μg/mL |
In vitro studies have shown that this compound exhibits significant antifungal activity against various strains of fungi, making it a candidate for further development as an antifungal agent .
The mechanism by which triazole derivatives exert their antifungal effects typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The presence of the nitrophenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioactivity .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various triazole derivatives, including those similar to this compound. The study found that substitutions on the phenyl ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups like nitro were particularly effective against resistant fungal strains .
Additional Findings
In another research effort focusing on related compounds, it was observed that modifications to the triazole ring could lead to enhanced biological activity. For instance, substituents at specific positions on the triazole ring were correlated with increased antifungal efficacy and reduced toxicity profiles .
Properties
CAS No. |
111969-14-3 |
---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[1-(4-nitrophenyl)triazol-4-yl]propan-1-one |
InChI |
InChI=1S/C11H10N4O3/c1-2-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChI Key |
NWPIGTFTSVGWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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